2-[Bis(5-methylfuran-2-yl)methyl]benzoic acid
Description
Contextualization of Furan (B31954) Derivatives in Contemporary Chemical Research
Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a foundational structure in a vast array of industrially and biologically significant products. researchgate.net The furan nucleus is a key component in numerous biologically active materials, and its derivatives are produced on a large scale for use as solvents and chemical raw materials. researchgate.netutripoli.edu.ly
In medicinal chemistry, the furan scaffold is considered a "privileged structure" because of its presence in many bioactive compounds with diverse therapeutic applications. ijabbr.comresearchgate.net This recurring motif is found to have a strong affinity for a range of biological receptors, making it a valuable starting point for the design of novel drugs. ijabbr.comijabbr.com The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biomolecules, while its aromaticity provides stability. ijabbr.com Consequently, furan derivatives are widely utilized for their antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lyijabbr.comijabbr.com
Table 1: Examples of Furan-Containing Pharmaceutical Agents
| Drug Name | Therapeutic Use | Furan Moiety Role |
|---|---|---|
| Ranitidine | Treatment of peptic ulcers | Contains a 5-(dimethylaminomethyl)furfuryl alcohol intermediate. nih.govslideshare.net |
| Furosemide | Diuretic | Furfurylamine is a key intermediate in its synthesis. nih.govslideshare.netresearchgate.net |
| Cefuroxime | Penicillin derivative (antibiotic) | 2-Acetylfuran serves as an intermediate in its synthesis. nih.govslideshare.net |
| Nitrofuran | Antimicrobial agent | The nitro-substituted furan ring is crucial for its activity. |
5-Methylfuran is a derivative of furan that has garnered interest as a potential biofuel and a valuable chemical intermediate. It is often synthesized from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comwikipedia.org The reactivity of 5-methylfuran is governed by the electron-donating nature of both the oxygen atom and the methyl group, which activates the furan ring towards electrophilic substitution, primarily at the adjacent C2 position. The methyl group itself can also be a site for chemical modification. A related compound, 5-methylfurfural, is an aldehyde derived from cellulose (B213188) products with applications as a synthetic intermediate in medicine and cosmetics. wikipedia.org
Benzoic Acid Derivatives: Structural Diversity and Academic Significance
Benzoic acid, the simplest aromatic carboxylic acid, is a naturally occurring compound found in many plants. wikipedia.orgnih.gov It and its derivatives are cornerstones of synthetic organic chemistry, serving as crucial precursors and building blocks for a wide range of materials and molecules. researchgate.netwikipedia.organnexechem.com
The benzoic acid moiety is a fundamental component in the design of new molecules due to its structural rigidity, acidic properties, and versatile reactivity. researchgate.net It serves as a precursor for the industrial synthesis of many organic substances, including phenol (B47542) and benzoyl chloride. wikipedia.organnexechem.comscienceinfo.com In medicinal chemistry, the benzoic acid scaffold is utilized as a building block for numerous synthetic bioactive molecules and is present in naturally occurring compounds like vanillin (B372448) and gallic acid. researchgate.net Its salts, such as sodium benzoate, are widely used as food preservatives due to their ability to inhibit the growth of mold, yeast, and some bacteria. wikipedia.organnexechem.com
Table 2: Applications of Benzoic Acid and Its Derivatives
| Compound/Derivative | Industry | Application |
|---|---|---|
| Benzoic Acid (E210) | Food & Beverage | Preservative, inhibits microbial growth. wikipedia.organnexechem.com |
| Benzoyl Chloride | Chemical Synthesis | Intermediate for producing dyes, fragrances, and pharmaceuticals. annexechem.com |
| Phenol | Chemical Manufacturing | Produced from benzoic acid via oxidative decarboxylation. wikipedia.org |
| Whitfield's Ointment | Pharmaceutical | Active ingredient for treating fungal skin diseases. wikipedia.org |
| Alkyl Esters (Benzoates) | Cosmetics/Perfumery | Used as fragrance components. annexechem.com |
The position of substituents on the benzoic acid ring significantly influences its chemical properties. When a substituent is placed at the ortho position (adjacent to the carboxylic acid group), it can lead to unique conformational and reactivity effects, collectively known as the "ortho effect." uc.ptkhanacademy.org A bulky ortho-substituent can create steric hindrance, forcing the carboxyl group to twist out of the plane of the benzene (B151609) ring. youtube.com This phenomenon, called Steric Inhibition of Resonance (SIR), disrupts the stabilizing resonance between the ring and the carboxyl group. youtube.com Consequently, the acidity of ortho-substituted benzoic acids is often greater than their meta- and para-substituted counterparts because the deprotonated carboxylate (conjugate base) is relatively more stabilized. khanacademy.orgyoutube.com Intramolecular interactions, such as hydrogen bonding between the substituent and the carboxylic acid, can also play a crucial role in determining the molecule's conformation and behavior. uc.ptyoutube.com
The Bis(furan-2-yl)methane Core: Synthesis and Structural Precedents
The bis(furan-2-yl)methane core consists of two furan rings linked by a single methylene (B1212753) (-CH2-) bridge. This structural motif is a type of diarylmethane. The parent compound, di(furan-2-yl)methane, is also known by several other names including 2,2'-methylenebisfuran. nist.gov While not as extensively studied as other furan derivatives, this core structure serves as a platform for more complex molecules. For instance, a related structure, furan-2-yl bis(indolyl)methane, has been shown to act as a selective chromogenic agent for palladium ions, indicating potential applications in chemical sensing. rsc.org The synthesis of such compounds typically involves the acid-catalyzed condensation of a furan with an aldehyde or a related electrophile, analogous to the formation of other diarylmethanes.
Electrophilic Aromatic Substitution in Furan Chemistry Relevant to Methane (B114726) Bridging
Furan is a five-membered aromatic heterocycle that exhibits a higher reactivity towards electrophilic aromatic substitution than benzene. pearson.compearson.com This enhanced reactivity is attributed to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.com Electrophilic attack preferentially occurs at the 2-position (alpha to the oxygen) because the resulting carbocation intermediate is more stabilized by resonance, involving the lone pair of electrons on the oxygen atom. pearson.comchemicalbook.com
The formation of the methane bridge in diarylmethane structures often involves an electrophilic aromatic substitution reaction where a carbocation is attacked by an electron-rich aromatic ring. In the context of 2-[Bis(5-methylfuran-2-yl)methyl]benzoic acid, the furan rings act as the nucleophiles. The π-rich nature of furan makes it significantly more reactive than benzene in such reactions, with electrophilic reactions in furan proceeding at a rate approximately 6 x 10^11 times faster. chemicalbook.com This high reactivity allows for the use of milder reaction conditions for electrophilic substitutions. pearson.com
Key aspects of electrophilic substitution on furan include:
High Reactivity : Furan's π-electron-rich system, with 6π electrons distributed over 5 atoms, makes it more nucleophilic and thus more reactive than benzene. ucalgary.ca
Regioselectivity : Substitution is highly favored at the C2 and C5 positions due to the superior stability of the intermediate sigma complex. chemicalbook.com
Reaction Types : Furan can undergo a variety of electrophilic substitution reactions, including nitration, sulfonation, halogenation, and Friedel-Crafts reactions, which are fundamental to the synthesis of substituted furans. youtube.com
Structural Characteristics of Diarylalkanes
Diarylalkanes are a class of organic compounds that feature two aromatic rings attached to a single alkane carbon atom. This structural motif is a cornerstone in medicinal chemistry, materials science, and supramolecular chemistry. nih.gov The 1,1-diarylalkane framework, as seen in the subject compound, imparts a distinct three-dimensional geometry that can influence the molecule's biological activity and physical properties.
The synthesis of diarylalkanes can be achieved through various methods, including Friedel-Crafts reactions, which are of particular relevance. nih.gov Recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. nih.gov The flexibility of the central methane bridge allows the two aryl groups to adopt various conformations, which can be crucial for binding to biological targets or for the formation of complex supramolecular assemblies.
Uniqueness and Research Gap for this compound
Despite the well-established chemistry of its constituent parts—furan and diarylalkanes—the specific compound this compound remains largely unexplored in academic literature. The juxtaposition of two reactive 5-methylfuran moieties with a benzoic acid group on a diarylmethane scaffold presents a unique chemical entity. The methyl groups on the furan rings can influence the electronic properties and reactivity of the furan system, while the carboxylic acid group offers a handle for further chemical modifications, such as esterification or amidation.
Rationale for Comprehensive Academic Investigation
A comprehensive academic investigation of this compound is warranted for several reasons:
Novel Synthesis Routes : Developing efficient and selective synthetic pathways to this molecule would be a valuable contribution to organic synthesis.
Coordination Chemistry : The presence of multiple potential coordination sites (the furan oxygens and the carboxylic acid) makes it an interesting ligand for the synthesis of novel metal complexes.
Biological Screening : Many furan and benzoic acid derivatives exhibit biological activity. Screening this compound for potential pharmaceutical applications could yield interesting results.
Polymer Chemistry : The bifunctional nature of the molecule (two furan rings and a carboxylic acid) could allow it to be used as a monomer in the synthesis of novel polymers with unique properties.
Overview of Key Research Areas to be Explored
Future research on this compound should focus on several key areas:
| Research Area | Key Questions to Address |
| Synthesis and Characterization | What are the most efficient methods for the synthesis of this compound? What are its detailed spectroscopic and crystallographic properties? |
| Reactivity Studies | How does the benzoic acid group influence the reactivity of the furan rings towards electrophiles? Can the furan rings undergo further functionalization? |
| Coordination Chemistry | What types of metal complexes can be formed with this ligand? What are the structural and electronic properties of these complexes? |
| Material Science Applications | Can this compound be used as a building block for the synthesis of novel polymers or metal-organic frameworks? What are the thermal and photophysical properties of these materials? |
| Biological Activity | Does this compound exhibit any interesting biological activities, such as antimicrobial or anticancer properties? |
The exploration of these research areas will undoubtedly contribute to a deeper understanding of the chemistry of this unique molecule and could lead to the discovery of new materials and biologically active compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-7-9-15(21-11)17(16-10-8-12(2)22-16)13-5-3-4-6-14(13)18(19)20/h3-10,17H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNQRTSYNXZEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2C(=O)O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372847 | |
| Record name | 2-[bis(5-methylfuran-2-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352540-52-4 | |
| Record name | 2-[bis(5-methylfuran-2-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bis 5 Methylfuran 2 Yl Methyl Benzoic Acid and Its Derivatives
Retrosynthetic Analysis of 2-[Bis(5-methylfuran-2-yl)methyl]benzoic Acid
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of imaginary bond disconnections.
Disconnection Strategies Employing Furan (B31954) and Benzoic Acid Precursors
The most logical retrosynthetic disconnection for this compound involves breaking the carbon-carbon bonds between the benzylic carbon and the two furan rings. This approach is based on the reverse of a Friedel-Crafts alkylation reaction, a robust and well-established method for forming C-C bonds with aromatic systems.
This disconnection strategy simplifies the complex target molecule into two fundamental building blocks: a benzoic acid-derived electrophile and two equivalents of a 2-methylfuran (B129897) nucleophile. The synthons, or idealized fragments, generated from this disconnection are a 2-carboxybenzyl cation and two 2-methylfuran anions. In a practical synthesis, these synthons correspond to tangible synthetic equivalents.
Identification of Key Synthetic Intermediates
Based on the disconnection strategy, the key synthetic intermediates, or starting materials, can be readily identified.
Benzoic Acid Precursor (Electrophile Source): The 2-carboxybenzyl cation synthon can be generated from several stable precursors. A prime candidate is 2-formylbenzoic acid or its corresponding esters (e.g., methyl 2-formylbenzoate). In the presence of an acid catalyst, the aldehyde group can be activated to serve as an electrophile.
Furan Precursor (Nucleophile Source): The nucleophilic partner in this strategy is 2-methylfuran . The furan ring is an electron-rich aromatic system, and the methyl group at the 5-position further enhances its nucleophilicity, making it highly reactive toward electrophilic attack, primarily at the C5 position.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the target molecule from its precursors in a minimal number of steps, often through one-pot procedures to maximize efficiency.
Multicomponent Reactions Incorporating 5-Methylfurfural and Benzoic Acid Derivatives
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. A plausible MCR for the synthesis of this compound would involve the acid-catalyzed condensation of 2-formylbenzoic acid with two equivalents of 2-methylfuran.
The reaction mechanism likely proceeds through the initial protonation of the aldehyde carbonyl group by an acid catalyst, which increases its electrophilicity. This is followed by a nucleophilic attack from one molecule of 2-methylfuran to form a carbinol intermediate. Subsequent dehydration under acidic conditions generates a stabilized carbocation, which is then rapidly trapped by a second molecule of 2-methylfuran to yield the final diarylmethane structure.
| Benzoic Acid Derivative | Furan Derivative | Potential Catalyst | Expected Product |
|---|---|---|---|
| 2-Formylbenzoic acid | 2-Methylfuran | H₂SO₄, p-TsOH | This compound |
| Methyl 2-formylbenzoate | 2-Methylfuran | Lewis Acids (e.g., ZnCl₂, FeCl₃) | Methyl 2-[Bis(5-methylfuran-2-yl)methyl]benzoate |
Friedel-Crafts Type Alkylation or Acylation Approaches
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and represents a highly effective method for the synthesis of this compound. umn.edursc.org This approach involves the electrophilic alkylation of the electron-rich 2-methylfuran ring with an activated benzoic acid derivative.
The reaction is typically carried out by treating two or more equivalents of 2-methylfuran with an electrophilic precursor such as 2-formylbenzoic acid in the presence of an acid catalyst. The high reactivity of the furan ring under acidic conditions facilitates the formation of the desired bis-arylated product. core.ac.uk While acylation of furans is a common transformation, direct alkylation using an aldehyde precursor under appropriate catalytic conditions provides a more direct route to the target diarylmethane scaffold. umn.edushareok.org
Catalyst Development for Targeted Synthesis (e.g., Lewis Acid Catalysis)
The choice of catalyst is critical for the success of the synthesis, influencing reaction rates, yields, and selectivity. Both Brønsted and Lewis acids can be employed to catalyze the condensation reaction. osti.gov
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), titanium tetrachloride (TiCl₄), and zinc bromide (ZnBr₂) are effective in activating the aldehyde precursor for electrophilic attack. core.ac.ukrsc.org They function by coordinating to the carbonyl oxygen, thereby increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by 2-methylfuran. The development of milder Lewis acids is an area of active research to prevent potential degradation of the sensitive furan rings. nsf.gov
Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) can also effectively catalyze the reaction by protonating the aldehyde.
Heterogeneous Catalysts: To enhance the sustainability of the process, solid acid catalysts such as zeolites and acid-activated clays (B1170129) are being explored. shareok.orgosti.gov These catalysts offer advantages like easy separation from the reaction mixture, potential for recycling, and shape-selective properties that can improve product selectivity.
| Catalyst Type | Examples | Advantages | Potential Challenges |
|---|---|---|---|
| Brønsted Acids | H₂SO₄, p-TsOH, HCl | Low cost, high activity. | Corrosive, difficult to separate, can cause side reactions. |
| Homogeneous Lewis Acids | FeCl₃, AlCl₃, TiCl₄, ZnBr₂ | High catalytic activity, good solubility. core.ac.uk | Moisture sensitive, produce stoichiometric waste, difficult to recycle. |
| Heterogeneous Catalysts | Zeolites (e.g., H-BEA, H-ZSM-5), Montmorillonite Clay | Reusable, easy to separate, environmentally benign. shareok.orgosti.gov | Lower activity compared to homogeneous catalysts, potential for pore diffusion limitations. |
Synthesis of Advanced Derivatives and Analogues of this compound
The structural complexity of this compound offers multiple avenues for derivatization. Advanced analogues can be synthesized by modifying the benzoic acid moiety, chemically transforming the furan rings, or introducing chirality. These modifications allow for the fine-tuning of the molecule's physicochemical properties.
The benzoic acid portion of the molecule is a versatile handle for a variety of chemical modifications, including halogenation, esterification, and amidation. These transformations can significantly alter the electronic and steric properties of the compound.
Halogenation: The aromatic ring of the benzoic acid can be subjected to electrophilic halogenation to introduce fluorine, chlorine, bromine, or iodine atoms. For instance, the bromination of methyl furan-2-carboxylate (B1237412) in the presence of aluminium chloride can yield dibromo- or chloro-bromo- derivatives, depending on the solvent system. rsc.org Such reactions, when applied to the benzoic acid ring, can introduce halogens at specific positions, influencing the molecule's reactivity and biological activity.
Esterification: The carboxylic acid group is readily converted to an ester. Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or reaction with alkyl halides, can be employed. Convenient routes have been developed for preparing various esters (methyl, ethyl, t-butyl) from furan-2-carboxylic acids. rsc.org Similarly, the benzoic acid group of the target molecule can be converted into a wide range of esters to enhance properties like lipophilicity.
Amidation: The synthesis of amides from the carboxylic acid group provides another important class of derivatives. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. nii.ac.jp A more direct approach involves iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides, which can be part of a one-pot, two-step process to generate substituted aniline (B41778) derivatives. nih.gov This allows for the introduction of diverse N-substituted amide functionalities.
Table 1: Examples of Modifications to the Benzoic Acid Moiety
| Modification Type | Reagents and Conditions | Potential Product |
|---|---|---|
| Halogenation | Br₂, AlCl₃ | 2-[Bis(5-methylfuran-2-yl)methyl]-bromo-benzoic acid |
| Esterification | CH₃OH, H₂SO₄ (Fischer Esterification) | Methyl 2-[Bis(5-methylfuran-2-yl)methyl]benzoate |
| Amidation | 1. SOCl₂ 2. R₂NH | N,N-Dialkyl-2-[Bis(5-methylfuran-2-yl)methyl]benzamide | | C-H Amidation | Sulfonyl azide, Ir catalyst | Ortho-amidated this compound |
Chemical Transformations of the Furan Rings (e.g., ring-opening, functionalization, oxidation)
The two 5-methylfuran rings are also susceptible to a variety of chemical transformations, offering pathways to structurally diverse analogues.
Oxidation and Ring-Opening: The furan ring is sensitive to oxidation, which can lead to ring-opened products. Oxidative cleavage of furans is a significant transformation in organic synthesis, often yielding 1,4-dicarbonyl compounds. organicreactions.org For example, furans with a β-ketoester group can undergo oxidative ring-opening with Mn(III)/Co(II) catalysts under an oxygen atmosphere to produce 1,4-dicarbonyls via an endoperoxide intermediate. rsc.org Cytochrome P450-catalyzed oxidation of the furan ring can also lead to the formation of a reactive γ-ketoenal intermediate. nih.gov The vapor-phase catalytic oxidation of furan and its derivatives typically yields maleic acid. researchgate.net These ring-opening reactions fundamentally alter the molecular scaffold.
Functionalization: The furan rings can be functionalized without cleavage. For example, postsynthetic functionalization of furan-containing helicenes has been achieved through bromination, which occurs selectively at a specific position on the furan moiety. chinesechemsoc.org This allows for the subsequent introduction of other functional groups.
Oxidative Degradation: Complete oxidative degradation of a furan ring can transform it into a carboxylic acid, effectively using the furan as a masked carboxyl group. organicreactions.org
Table 2: Examples of Chemical Transformations of Furan Rings
| Transformation Type | Reagents and Conditions | Potential Outcome |
|---|---|---|
| Oxidative Ring-Opening | Mn(III)/Co(II), O₂ | Formation of 1,4-dicarbonyl structures |
| Functionalization | N-Bromosuccinimide (NBS) | Bromination of the furan ring |
| Oxidative Degradation | Strong oxidizing agents | Conversion of a furan ring to a carboxylic acid |
| Metabolic Oxidation | Cytochrome P450 enzymes | Generation of γ-ketoenal intermediates |
Stereoselective Synthesis for Chiral Analogues, if Applicable
The parent compound, this compound, is achiral. However, chiral analogues can be synthesized by introducing stereocenters. The development of methods for the stereoselective construction of substituted furans and the related tetrahydrofurans is an active area of research due to the prevalence of these motifs in biologically active molecules. researcher.lifenih.gov
Strategies for accessing chiral furan derivatives include:
Organocatalytic and Enantioselective Approaches: Asymmetric catalysis can be used to construct chiral furan rings from achiral precursors. researcher.life For example, catalytic enantioselective methods have been developed for the synthesis of furan-containing helicenes. chinesechemsoc.org
Use of Chiral Pool Precursors: Carbohydrates, which are inherently chiral, can serve as starting materials for the synthesis of chiral furan derivatives. researcher.life
Aromatic Metamorphosis: Chiral furan-containing spiro-fused compounds have been synthesized in enantiopure form and subsequently transformed into analogues containing other heterocyclic rings, such as pyrrole. nih.gov
By adapting these methodologies, it would be possible to synthesize analogues of this compound where one or both furan rings are replaced with chiral tetrahydrofuran (B95107) units or where substituents on the furan rings create stereocenters.
Green Chemistry Approaches in the Synthesis of Furan and Benzoic Acid Scaffolds
The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using renewable resources, and employing environmentally benign conditions. These principles can be applied to the synthesis of the core furan and benzoic acid building blocks.
Biomass is a renewable feedstock of organic carbon and a viable alternative to fossil fuels for the production of chemical building blocks. frontiersin.orgnih.gov
Furan Scaffolds from Carbohydrates: The furan moieties of the target molecule can be sourced from biomass. Lignocellulosic biomass, composed of cellulose (B213188) and hemicellulose, can be catalytically transformed into key platform chemicals like furfural (B47365) (from C5 sugars) and 5-hydroxymethylfurfural (B1680220) (HMF, from C6 sugars). mdpi.com These primary furan platform chemicals are economical starting materials for a vast range of more complex chemicals. rsc.orgrsc.org
Benzoic Acid from Biomass: Routes have been developed to produce benzoic acid from biomass-derived furan. One such pathway involves the Diels-Alder reaction of furan (from hemicellulose) with acrylic acid, followed by a dehydration reaction to form the aromatic ring. researchgate.net This creates a direct link from renewable carbohydrates to the benzoic acid scaffold.
Minimizing or eliminating the use of hazardous organic solvents is a key goal of green chemistry.
Solvent-Free Synthesis: Many organic reactions, including cyclocondensations to form heterocyclic compounds, can be performed under solvent-free conditions, often by reacting neat reactants. acs.org This approach simplifies purification, reduces waste, and can lead to faster reaction times. A solvent-free, microwave-assisted synthesis has been reported for certain benzofuran (B130515) derivatives. nih.gov
Benign Solvents: When solvents are necessary, greener alternatives like water or ionic liquids can be used. Acidic functionalized ionic liquids can catalyze the dehydration of carbohydrates to furfural and HMF in aqueous media. frontiersin.org Gold-catalyzed cyclizations to form furans have been successfully performed in an aqueous medium using nanomicelles. organic-chemistry.org These methods reduce the reliance on volatile and often toxic organic solvents.
Advanced Spectroscopic and Structural Elucidation of 2 Bis 5 Methylfuran 2 Yl Methyl Benzoic Acid
In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. For 2-[Bis(5-methylfuran-2-yl)methyl]benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be crucial for unambiguously assigning all proton and carbon signals.
A complete assignment of the ¹H and ¹³C NMR spectra of this compound would necessitate the use of several 2D NMR experiments.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the protons on the furan (B31954) rings and the methine proton, as well as couplings between the aromatic protons on the benzoic acid ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbon atoms. This would be instrumental in assigning the carbon signals of the furan and benzoic acid rings based on their known proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are critical for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methine proton with the quaternary carbons of the furan and benzoic acid rings, and the methyl protons with the carbons of the furan rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the molecule, for example, by observing correlations between the methine proton and protons on both the furan and benzoic acid rings.
Based on analogous compounds, predicted ¹H and ¹³C NMR chemical shifts are presented in the interactive data table below.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165.0 - 175.0 |
| Benzoic Acid Aromatic CH | 7.2 - 8.2 (m) | 125.0 - 135.0 |
| Furan Ring CH | 5.9 - 7.4 (m) | 105.0 - 145.0 |
| Methine CH | 5.5 - 6.5 (s) | 40.0 - 50.0 |
| Methyl (-CH₃) | 2.2 - 2.4 (s) | 13.0 - 15.0 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The rotational freedom around the single bonds connecting the methine carbon to the furan and benzoic acid rings suggests that this compound can adopt multiple conformations in solution. NMR data, particularly from NOESY experiments, would be pivotal in understanding its conformational preferences. The observation of through-space interactions between specific protons would allow for the construction of a 3D model of the predominant conformer. The presence of a hindered cis-trans rotational equilibrium has been observed in structurally similar amides, suggesting that analogous conformational dynamics could be at play in this molecule.
While no specific isotope labeling studies have been reported for this compound, this technique would be invaluable for elucidating reaction mechanisms involving this compound. For example, deuterium (B1214612) labeling could be used to trace the origin of protons in its synthesis or to study kinetic isotope effects in its reactions. Similarly, ¹³C labeling could be employed to follow the fate of specific carbon atoms during chemical transformations.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would be essential for elucidating its fragmentation pathways, which is crucial for structural confirmation and for the identification of related compounds in complex mixtures.
In a tandem MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation. The resulting fragment ions would provide a wealth of structural information. Based on the structure of this compound, several key fragmentation pathways can be predicted:
Loss of Water: A common fragmentation for carboxylic acids is the loss of a water molecule (18 Da) from the protonated molecular ion.
Decarboxylation: The loss of carbon dioxide (44 Da) is another characteristic fragmentation of benzoic acid derivatives.
Cleavage of the Furan Methyl Group: Fragmentation could occur via the loss of a methyl radical (•CH₃) from one of the 5-methylfuran rings.
Furan Ring Opening: The furan rings themselves could undergo characteristic ring-opening fragmentations.
Cleavage at the Methine Carbon: The bonds adjacent to the central methine carbon are likely to be labile, leading to fragments corresponding to the bis(5-methylfuran-2-yl)methyl cation or the 2-carboxybenzyl radical.
A predicted fragmentation pathway is outlined in the interactive data table below.
Predicted Fragmentation Pathway for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Ion resulting from loss of water from the carboxylic acid |
| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ | Ion resulting from decarboxylation |
| [M+H]⁺ | [C₁₁H₁₁O₂]⁺ | C₇H₅O₂• | Bis(5-methylfuran-2-yl)methyl cation |
| [M+H]⁺ | [C₈H₇O₂]⁺ | C₁₀H₉O₂• | 2-Carboxybenzyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure
The analysis of the vibrational spectra would be aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities with a reasonable degree of accuracy.
Key expected vibrational modes are summarized in the interactive data table below.
Predicted IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) | Strong | Weak |
| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong | Medium |
| C=C (Aromatic/Furan) | Stretching | 1450 - 1600 | Medium to Strong | Strong |
| C-O (Furan/Carboxylic) | Stretching | 1000 - 1300 | Strong | Medium |
| C-H (Aromatic/Furan) | Stretching | 3000 - 3100 | Medium | Strong |
| C-H (Methyl/Methine) | Stretching | 2850 - 3000 | Medium | Medium |
The complementary nature of IR and Raman spectroscopy would be beneficial. For instance, the symmetric stretching of the non-polar C=C bonds in the aromatic and furan rings would be expected to give strong signals in the Raman spectrum but weaker signals in the IR spectrum. Conversely, the polar C=O and O-H stretching vibrations would be prominent in the IR spectrum.
Correlative Vibrational Assignments and Theoretical Comparisons
The vibrational properties of this compound would be thoroughly investigated using a combination of experimental techniques, such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, and theoretical calculations. This correlative approach is crucial for the accurate assignment of the numerous vibrational modes expected for a molecule of this complexity.
Theoretical calculations, typically employing Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p), would be used to compute the optimized molecular geometry and the corresponding vibrational frequencies. The calculated wavenumbers are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more direct comparison with experimental spectra. The Potential Energy Distribution (PED) analysis is then essential to quantify the contribution of individual internal coordinates to each normal mode, preventing ambiguous assignments.
For this compound, characteristic vibrational modes would include:
O-H and C=O Vibrations: The carboxylic acid group would exhibit a broad O-H stretching band in the infrared spectrum, typically in the 3400-2400 cm⁻¹ region, due to strong intermolecular hydrogen bonding in the solid state. The carbonyl (C=O) stretching vibration is expected as an intense band around 1700 cm⁻¹.
Furan Ring Vibrations: The 5-methylfuran rings would show characteristic C-H stretching vibrations above 3000 cm⁻¹, along with C=C stretching and ring breathing modes between 1600 cm⁻¹ and 1300 cm⁻¹. The C-O-C stretching of the furan ring would also be identifiable.
Benzoic Acid Ring Vibrations: The benzene (B151609) ring of the benzoic acid moiety would display its own set of C-H and C=C stretching vibrations.
Methyl Group Vibrations: The methyl groups on the furan rings would have characteristic symmetric and asymmetric C-H stretching and bending modes.
A representative data table for a related benzoic acid derivative, illustrating how vibrational assignments are typically presented, is shown below.
Table 1: Hypothetical Correlative Vibrational Assignments for this compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment (PED %) |
|---|---|---|---|
| ~3100 | ~3100 | ~3105 | ν(C-H) aromatic |
| ~2950 | ~2950 | ~2955 | νas(C-H) methyl |
| ~1705 | ~1703 | ~1708 | ν(C=O) carboxylic acid |
| ~1590 | ~1592 | ~1595 | ν(C=C) aromatic rings |
| ~1250 | ~1248 | ~1255 | ν(C-O) carboxylic acid |
| ~1020 | ~1022 | ~1025 | ν(C-O-C) furan ring |
(Note: This table is illustrative and not based on experimental data for the target compound.)
Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Molecular Fingerprinting
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique to obtain significantly enhanced Raman signals from molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. For this compound, SERS would provide detailed molecular fingerprinting, especially for detecting trace amounts of the substance.
The enhancement mechanism relies on both electromagnetic (plasmon resonance) and chemical (charge-transfer) effects. The SERS spectrum is highly dependent on the molecule's orientation and binding affinity to the metal surface. The carboxylic acid group is expected to be a primary binding site to a silver surface, potentially leading to significant enhancement of vibrations associated with the benzoic acid moiety. The furan rings, with their oxygen heteroatoms, could also interact with the metal surface.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Analysis of Electronic Transitions and Chromophoric Properties
The electronic properties of this compound would be studied using UV-Visible absorption and fluorescence spectroscopy. The molecule contains multiple chromophores—the benzoic acid system and the two 5-methylfuran rings—which are expected to give rise to electronic transitions in the UV region.
The UV-Vis spectrum would likely show intense absorption bands corresponding to π→π* transitions within the aromatic systems. The conjugation between the furan rings and the benzoic acid moiety, though interrupted by the central sp³-hybridized carbon, could influence the position and intensity of these bands. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, could reveal information about the nature of the electronic transitions and the change in the molecule's dipole moment between the ground and excited states.
If the molecule is fluorescent, an emission spectrum would be recorded upon excitation at a wavelength corresponding to an absorption maximum. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the extent of geometric relaxation in the excited state. Quantum yield and fluorescence lifetime measurements would further characterize the photophysical properties of the molecule. Theoretical methods, such as Time-Dependent DFT (TD-DFT), could be employed to calculate the electronic transition energies and oscillator strengths, aiding in the interpretation of the experimental spectra.
X-ray Crystallography and Solid-State Structural Investigations
Determination of Crystal Packing and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For this compound, this technique would provide accurate bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
A key aspect of the analysis would be the investigation of the crystal packing, which is governed by various intermolecular interactions. Given the molecular structure, several interactions are anticipated:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that these groups would form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids.
C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving the methyl and aromatic C-H groups as donors and the furan or carboxyl oxygen atoms as acceptors (C-H···O), or the aromatic rings as acceptors (C-H···π), would also be expected to contribute to the stability of the crystal lattice.
The analysis would reveal how these interactions assemble the molecules into a three-dimensional supramolecular architecture.
Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. The Hirshfeld surface is defined as the region where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than the sum of contributions from all other molecules in the crystal.
Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Expected Contribution (%) |
|---|---|
| H···H | 45 - 55% |
| C···H / H···C | 20 - 30% |
| O···H / H···O | 10 - 20% |
| C···C | < 5% |
| O···C / C···O | < 5% |
(Note: This table presents typical ranges for related organic molecules and is not based on experimental data for the target compound.)
This quantitative analysis provides a powerful and unbiased way to understand the hierarchy and relative importance of the non-covalent interactions that dictate the solid-state structure of the compound.
Computational and Theoretical Investigations of 2 Bis 5 Methylfuran 2 Yl Methyl Benzoic Acid
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the structural and electronic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule, providing deep insights into its behavior. For a molecule like 2-[Bis(5-methylfuran-2-yl)methyl]benzoic acid, these calculations can reveal the most stable three-dimensional arrangement of its atoms and the nature of its chemical bonds.
Geometry Optimization and Conformational Energy Landscapes
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule such as this compound, which has several rotatable single bonds, multiple energy minima, or conformers, may exist. Mapping the energy as a function of the rotation around these bonds generates a conformational energy landscape, which is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Charge Distribution)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of a molecule. It maps regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the furan (B31954) rings, making these sites susceptible to interaction with positive charges.
The charge distribution describes how the total electronic charge is spread across the atoms in the molecule. This can be calculated using various population analysis schemes. This information is critical for understanding the molecule's polarity and its interactions with other molecules.
| Property | Expected Characteristics for this compound |
| HOMO | Likely localized on the electron-rich furan rings, indicating these are the primary sites for electron donation. |
| LUMO | Expected to be distributed over the benzoic acid moiety, particularly the carboxyl group, suggesting this is the electron-accepting region. |
| HOMO-LUMO Gap | The energy difference would indicate the molecule's kinetic stability and the energy required for electronic transitions. |
| MEP | Negative potential would be concentrated on the oxygen atoms of the carboxyl and furan groups. Positive potential may be found on the acidic hydrogen of the carboxyl group. |
| Charge Distribution | Significant negative charges would reside on the oxygen atoms, with the carbon atoms of the aromatic rings also carrying some negative charge. The acidic proton would have a significant positive charge. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. This analysis is particularly useful for quantifying electron delocalization, also known as hyperconjugation, which occurs when electrons in an occupied bonding or lone pair orbital interact with an adjacent empty antibonding orbital. These interactions contribute to the stability of the molecule.
In this compound, NBO analysis would be expected to reveal significant delocalization of π-electrons within the furan and benzene (B151609) rings. Furthermore, it could identify and quantify intramolecular hydrogen bonds, for example, between the carboxylic acid proton and an oxygen atom of one of the furan rings, which could play a role in stabilizing certain conformations. The strength of these interactions can be estimated from the second-order perturbation energy, E(2), provided by the NBO analysis.
Prediction of Spectroscopic Properties
Computational chemistry allows for the simulation of various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
Simulated NMR, IR, and UV-Vis Spectra for Validation and Interpretation of Experimental Data
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. These predicted values, when compared with experimental spectra, can help in the assignment of signals to specific atoms in the molecule and confirm its proposed structure. For the title compound, calculations would predict distinct signals for the protons and carbons of the methylfuran and benzoic acid moieties.
IR Spectroscopy: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule. Computational methods can calculate these vibrational modes and their corresponding intensities, generating a theoretical IR spectrum. This is useful for identifying the presence of specific functional groups. For this compound, key predicted vibrational frequencies would include the O-H stretch and C=O stretch of the carboxylic acid group, as well as the C-O-C stretches of the furan rings and the characteristic vibrations of the aromatic rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with an experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule. The π-systems of the furan and benzene rings in the title compound are expected to give rise to characteristic absorptions in the UV region.
| Spectroscopic Technique | Predicted Key Features for this compound |
| ¹H NMR | Signals for the methyl groups on the furan rings, distinct aromatic protons on the furan and benzene rings, a methine proton, and a downfield signal for the acidic proton of the carboxyl group. |
| ¹³C NMR | Resonances for the methyl carbons, the carbons of the furan and benzene rings, the methine carbon, and a characteristic signal for the carbonyl carbon of the carboxylic acid. |
| IR | A broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C-O stretching bands for the furan and carboxylic acid groups, and C-H stretching and bending vibrations for the aromatic and methyl groups. |
| UV-Vis | Absorptions corresponding to π→π* transitions within the furan and benzene rings. |
Reactivity Prediction and Reaction Pathway Calculations
Computational methods can also be used to predict the reactivity of a molecule and to explore the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides valuable information about the feasibility of a reaction (thermodynamics) and its rate (kinetics).
For this compound, reactivity prediction could involve identifying the most likely sites for electrophilic or nucleophilic attack based on the electronic structure analysis. For example, the carboxylic acid group is a site for deprotonation and subsequent reactions. The electron-rich furan rings could be susceptible to electrophilic substitution. Reaction pathway calculations could be used to model potential synthetic routes or degradation pathways of the molecule, providing insights that could guide experimental work.
Transition State Characterization for Potential Transformations
The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, potential transformations could include cyclization, ring-opening, or dissociation reactions. Characterizing the transition states for such processes would involve locating the first-order saddle points on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. This is typically achieved using quantum chemical methods like Density Functional Theory (DFT). The vibrational frequency analysis of a calculated transition state structure would yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.
Fukui Function Analysis for Electrophilic/Nucleophilic Sites
Fukui functions are essential in predicting the local reactivity of a molecule. They are used to identify which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. The analysis involves calculating the electron density of the molecule in its neutral, cationic, and anionic states. From these, the condensed Fukui functions (fk+, fk-, and fk0) for each atom k can be determined to predict the most likely sites for nucleophilic, electrophilic, and radical attack, respectively. For this compound, this analysis would pinpoint the specific atoms on the furan rings, the benzoic acid moiety, and the central methyl group that are most reactive.
Non-Linear Optical (NLO) Properties and Molecular Polarizability
Organic molecules with extended π-conjugation, donor-acceptor groups, and high molecular polarizability often exhibit significant non-linear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics.
Theoretical Assessment of Hyperpolarizability and Optical Response
The NLO response of a molecule is primarily determined by its first hyperpolarizability (β). Theoretical calculations, typically using DFT with a suitable basis set, can predict the components of the polarizability (α) and the first hyperpolarizability (β) tensors. From these tensors, the average polarizability and the magnitude of the first hyperpolarizability can be calculated. Such an assessment for this compound would reveal its potential as an NLO material.
Solvent Effects on Molecular Structure and Properties
The surrounding solvent medium can significantly influence the geometry, electronic structure, and properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of different solvents. By performing geometry optimizations and property calculations in the presence of a simulated solvent, one can understand how properties like dipole moment, polarizability, and hyperpolarizability of this compound would change in various environments, ranging from non-polar to polar solvents.
Reactivity and Mechanistic Studies of 2 Bis 5 Methylfuran 2 Yl Methyl Benzoic Acid
Acid-Catalyzed Transformations of the Furan (B31954) Moieties
The furan rings in 2-[Bis(5-methylfuran-2-yl)methyl]benzoic acid are susceptible to acid-catalyzed reactions that can lead to either polymerization, rearrangement, or complete ring-opening, depending on the reaction conditions and the nature of the acid catalyst.
Under acidic conditions, the furan ring can be protonated, which disrupts its aromaticity and initiates a cascade of reactions. The initial and rate-limiting step is typically the diffusion of a proton and its addition to the furan ring. Protonation at the α-carbon (C2 or C5) is generally favored as it leads to a more stabilized carbocation intermediate compared to protonation at a β-carbon. For the 5-methylfuran rings in the title compound, protonation at the C2 position would be the initial step, leading to a reactive intermediate.
This protonation makes the furan ring highly susceptible to nucleophilic attack, often by the solvent (e.g., water or an alcohol), which culminates in ring cleavage. Studies on related structures, such as 2-hydroxyarylbis(5-methylfur-2-yl)methanes, have shown that treatment with ethanolic hydrogen chloride can induce a rearrangement where one furan ring opens to form a 3-oxobutyl side chain, which then participates in the closure of a new benzofuran (B130515) ring. A similar pathway could be envisioned for this compound, potentially leading to complex rearranged products. The presence of electron-releasing groups, such as the methyl groups at the C5 positions, generally enhances the basicity of the furan ring, making it more prone to protonation and subsequent ring-opening reactions.
The general mechanism for acid-catalyzed hydrolysis of a furan ring involves the formation of an unsaturated 1,4-dicarbonyl compound. In the case of the subject molecule, this could lead to polymeric materials or a mixture of complex degradation products if not carefully controlled.
The furan ring is a π-excessive heterocycle, meaning the five-membered ring shares six π-electrons, leading to a higher electron density on the carbon atoms compared to benzene (B151609). This makes furan and its derivatives exceptionally reactive towards electrophiles, with reaction rates reported to be many orders of magnitude faster than that of benzene. The presence of the electron-donating methyl group at the C5 position and the alkyl substituent at the C2 position further activates both furan rings in this compound towards electrophilic aromatic substitution.
Electrophilic attack on a substituted furan preferentially occurs at the adjacent free α-position (C2 or C5). In this molecule, the C2 positions are occupied by the bridgehead carbon and the C5 positions by methyl groups. Therefore, any electrophilic substitution would be directed to the C3 and C4 (β) positions. However, α-attack is strongly favored due to the superior stabilization of the resulting carbocation intermediate (arenium ion) through resonance, which includes a structure where the positive charge is delocalized onto the ring oxygen. Since the α-positions are blocked, forcing conditions might lead to substitution at the less reactive β-positions or reaction at the benzoic acid ring, which is deactivated by the carboxylic acid group.
| Compound | Relative Rate (approx.) | Primary Position of Attack |
|---|---|---|
| Benzene | 1 | - |
| Furan | > 10¹¹ | C2 / C5 |
| 2-Methylfuran (B129897) | > Furan | C5 |
Oxidative Pathways and Stability Considerations
Furan and its derivatives are known to react with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction to form an unstable endoperoxide. This intermediate can then undergo various rearrangements or reactions depending on the solvent and substituents. For 2,5-dialkylfurans, this pathway often leads to the formation of unsaturated 1,4-dicarbonyl compounds through ring cleavage. The reaction of this compound with singlet oxygen would likely proceed via the formation of endoperoxides on one or both furan rings, followed by fragmentation to yield complex dicarbonyl-containing carboxylic acids. The high reactivity of furans towards singlet oxygen suggests that the title compound would be sensitive to photooxidation.
Other oxidizing agents can also lead to ring-opening. For instance, oxidation with reagents like ozone or ruthenium trichloride/sodium periodate (B1199274) can cleave the furan ring to yield carboxylic acids, a transformation that has been used synthetically to treat the furan ring as a masked carboxyl group.
Alkylated furans are known to have poor oxidative stability and can undergo autoxidation upon exposure to air. This process typically involves radical chain mechanisms and can lead to the formation of hydroperoxides, which can then decompose into a variety of ring-opened and polymeric products. The resulting materials are often dark, insoluble gums. Given the presence of two activated 5-methylfuran moieties, this compound is expected to exhibit limited storage stability, particularly when exposed to air, light, and elevated temperatures. The presence of the benzylic-type proton on the central methane (B114726) carbon could also be a site for initial radical abstraction, further contributing to its instability. Proper storage would require an inert atmosphere, protection from light, and the possible addition of antioxidants.
Reactions Involving the Benzoic Acid Functionality
The benzoic acid portion of the molecule undergoes the typical reactions of a carboxylic acid. The carboxyl group is primarily susceptible to nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.
These transformations generally require activation of the carboxyl group, as the hydroxyl is a poor leaving group. Common methods include conversion to a more reactive derivative (like an acid chloride) or using an acid catalyst.
Key reactions include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester.
Amidation: Reaction with an amine, typically using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction, forms an amide.
Conversion to Acid Chloride: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the highly reactive acyl chloride, which is a versatile intermediate for the synthesis of esters, amides, and other derivatives.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-[Bis(5-methylfuran-2-yl)methyl]benzyl alcohol.
The bulky bis(5-methylfuran-2-yl)methyl substituent at the ortho position may exert some steric hindrance, potentially slowing down reactions at the carboxyl group compared to unsubstituted benzoic acid. However, these standard transformations are generally expected to proceed.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | R'OH, H⁺ catalyst | Ester |
| Amidation | R'R''NH, DCC | Amide |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |
| Reduction | 1. LiAlH₄; 2. H₃O⁺ | Primary Alcohol |
Esterification, Amidation, and Decarboxylation Reactions
The carboxylic acid group is a versatile functional group that readily undergoes several fundamental organic transformations.
Esterification: The conversion of the carboxylic acid to an ester, such as methyl benzoate, is a common and well-studied reaction. youtube.com This transformation is typically achieved by reacting the benzoic acid derivative with an alcohol in the presence of an acid catalyst. youtube.com The reaction is an equilibrium process, and strategies to drive it to completion often involve removing the water formed as a byproduct. mdpi.com Solid acid catalysts, such as those based on zirconium and titanium, have demonstrated effectiveness in catalyzing the esterification of benzoic acids with alcohols like methanol. mdpi.com The mechanism generally involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. mdpi.com
Amidation: The carboxylic acid can also be converted to an amide. While direct reaction with an amine is possible, it is often inefficient. More commonly, the carboxylic acid is first activated, for example, by converting it to an acid chloride or by using coupling reagents. An alternative approach involves the direct C-H amidation of the benzoic acid ring, which can be followed by decarboxylation to yield aniline (B41778) derivatives. sci-hub.se For instance, iridium-catalyzed C-H amidation of benzoic acids using sulfonyl azides has been developed, offering high efficiency and compatibility with various functional groups. sci-hub.se
Decarboxylation: The removal of the carboxyl group as carbon dioxide is a more challenging transformation for aromatic carboxylic acids compared to their aliphatic counterparts. However, decarboxylation can be achieved under specific conditions. For example, the protodecarboxylation of ortho-amidated benzoic acids can proceed smoothly, providing a route to meta- or para-substituted aniline derivatives in a one-pot, two-step process. sci-hub.se
| Reaction | Reagents/Catalyst | Typical Conditions | Product Type |
| Esterification | Methanol, Zr/Ti solid acid catalyst mdpi.com | Strong reflux, 120°C mdpi.com | Methyl Ester |
| Amidation | Sulfonyl azide, Ir-catalyst sci-hub.se | 1,2-dichloroethane solvent sci-hub.se | N-Sulfonyl anilide |
| Decarboxylation | (Following ortho-amidation) sci-hub.se | DMA solvent sci-hub.se | Substituted Aniline |
Ortho-Directed Functionalization Reactions
The carboxylic acid group can act as a directing group, facilitating the functionalization of the C-H bond at the ortho position on the benzene ring. This strategy provides a powerful tool for regioselective synthesis. A notable example is the ruthenium-catalyzed ortho-C-H allylation of benzoic acids. nih.gov In this reaction, a catalyst such as [Ru(p-cymene)Cl₂]₂ is used in the presence of a base like K₃PO₄. nih.gov The reaction proceeds by forming a ruthenacycle intermediate, where the metal coordinates to the carboxylate, enabling the activation and subsequent allylation of the adjacent C-H bond. This method is applicable to a wide range of both electron-rich and electron-poor benzoic acids and various allyl acetates. nih.gov For this compound, this would allow for the introduction of an allyl group specifically at the 3-position of the benzoic acid ring.
Hydrogenation and Deoxygenation Reactions of the Furan Rings
The furan rings in the molecule are susceptible to hydrogenation and hydrogenolysis, which can lead to a variety of products, including saturated cyclic ethers (tetrahydrofurans) or fully deoxygenated alkanes. The outcome of these reactions is highly dependent on the catalyst and reaction conditions employed. researchgate.net
Mechanistic Pathways of Furan Ring Saturation and C-O Bond Cleavage
The transformation of furan rings under hydrogenation conditions involves several potential mechanistic pathways.
Furan Ring Saturation: The initial step in the hydrogenation of a furan ring is typically the saturation of the two C=C double bonds to form the corresponding tetrahydrofuran (B95107) (THF) derivative. This process is often favored when using catalysts like palladium on carbon (Pd/C) under mild conditions. researchgate.net For this compound, this would result in the formation of a bis(tetrahydrofuran) derivative.
C-O Bond Cleavage (Hydrogenolysis/Deoxygenation): Following or concurrent with ring saturation, C-O bond cleavage can occur, leading to ring-opening and the formation of diols or, with complete deoxygenation, alkanes. The mechanism for C-O bond cleavage is more complex and highly catalyst-dependent. It is proposed that the reaction can proceed through direct hydrogenolysis of the C-O bond in the furan ring or via ring-opening of the intermediate tetrahydrofuran. nih.govmdpi.com The presence of Lewis acid sites on the catalyst can promote the cleavage of the C-O bond. researchgate.net For furan derivatives, this can ultimately lead to linear alkanes, representing a deep hydrodeoxygenation pathway. mdpi.com Quantum chemical studies suggest that the pyrolysis of furan to generate CO, another form of C-O cleavage, proceeds through an initial ring-opening to form an aldehyde group, followed by decarbonylation. researchgate.net
Catalyst Performance and Selectivity in Hydrogenation Processes
The choice of catalyst is paramount in controlling the selectivity of furan hydrogenation. Different metals and supports exhibit distinct activities and favor different reaction pathways. researchgate.netmdpi.com
Noble Metal Catalysts:
Palladium (Pd): Pd-based catalysts, particularly Pd/C, are known for their high selectivity towards the saturation of the furan ring's C=C bonds, yielding tetrahydrofuran derivatives with minimal ring-opening, especially at lower temperatures. researchgate.net
Ruthenium (Ru): Ru-based catalysts can be highly versatile. Depending on the support and reaction conditions, they can be selective for either ring saturation or further hydrogenolysis to produce diols. acs.org For example, Ru supported on carbon nanotubes (Ru/CNTs) has been studied for the hydrogenation of furan compounds in the aqueous phase. acs.org
Platinum (Pt): Pt catalysts are also active for furan hydrogenation and can promote ring-opening reactions. researchgate.net
Non-Noble Metal Catalysts:
Nickel (Ni): Ni-based catalysts are effective for deeper hydrogenation and hydrogenolysis, often leading to ring-opened products. researchgate.net The selectivity can be tuned by using intermetallic compounds, such as Ni₃Sn₂, which has shown high activity and selectivity for the hydrogenation of the C=O bond in furfural (B47365) while inhibiting C=C bond adsorption. researchgate.net
Copper (Cu): Copper-based catalysts, such as copper chromite, are often active for ring-opening reactions, leading to products like ketones and alcohols. researchgate.net
Bimetallic Catalysts: Combining two different metals can lead to synergistic effects, enhancing catalytic activity and selectivity. For instance, Ni-Fe and Cu-Ni systems have been investigated for furfural hydrodeoxygenation, where the presence of the second metal modifies the electronic properties and adsorption behavior of the catalyst. mdpi.commdpi.com
The selectivity of the process is also strongly influenced by reaction parameters such as temperature, hydrogen pressure, and the choice of solvent. acs.org Higher temperatures and pressures generally favor deeper hydrogenation and C-O bond cleavage reactions. researchgate.net
| Catalyst | Primary Product from 2-Methylfuran (2-MF) | Selectivity Profile | Reference |
| Pd/C | 2-Methyltetrahydrofuran (2-MTHF) | High selectivity for ring saturation at T < 220°C. | researchgate.net |
| Pt/C | 2-Pentanone (Ring Opening) | Primarily active for furan ring opening. | researchgate.net |
| Ru-Mn/CNTs | Tetrahydrofurfuryl alcohol / 1,2-Pentanediol | Selectivity tunable by reaction conditions. | acs.org |
| Ni₃Sn₂ | Furfuryl alcohol (from Furfural) | Highly selective for C=O hydrogenation over C=C hydrogenation. | researchgate.net |
| Ba/Cu/Cr | 2-Pentanone (Ring Opening) | Mainly active for furan ring opening. | researchgate.net |
Scientific Review: The Chemical Compound "this compound"
A comprehensive search of available scientific literature and chemical databases has revealed no specific information, research, or data pertaining to the chemical compound "this compound."
Consequently, it is not possible to provide a detailed and scientifically accurate article on its applications in chemical sciences as requested. The specified outline, including its role in the design of metal ligands, coordination chemistry, catalytic applications, and advanced materials science, cannot be addressed with factual information for this particular compound.
The provided reference markers rsc.org, chemrxiv.org, and researchgate.net do not correspond to accessible scientific literature and appear to be placeholders.
While the structural motifs present in "this compound"—namely a benzoic acid group and furan rings—are common in coordination chemistry and catalysis, any discussion of the potential properties or applications of this specific, uncharacterized compound would be purely speculative and would not meet the standards of a scientifically accurate report.
Therefore, the following sections of the requested article cannot be generated:
Applications in Chemical Sciences Excluding Pharmacological/biological Outcomes and Clinical Applications 6.1. Design of Metal Ligands and Coordination Chemistry6.1.1. Chelation Properties of the Carboxylic Acid and Furan Oxygen Atoms6.1.2. Synthesis and Characterization of Metal Complexes6.2. Catalytic Applications6.2.1. Role As a Catalyst or Component in Catalytic Systems E.g., Directing Group 6.2.2. Investigation of Catalytic Cycles and Turnover Frequencies6.3. Advanced Materials Science Applications
Without any published research on "2-[Bis(5-methylfuran-2-yl)methyl]benzoic acid," there is no basis for creating data tables or detailing research findings as instructed.
Table of Compound Names Mentioned
As no article could be generated, there are no compound names to list.
Based on a comprehensive search of scientific literature and chemical databases, there is no available information regarding the chemical compound “this compound” and its applications as specified in the requested outline. Searches for this exact compound, including its potential synthesis, properties, and use in polymeric structures, supramolecular architectures, optoelectronic materials, or as a synthetic intermediate, did not yield any relevant results.
The provided outline requires detailed, scientifically accurate information for specific applications. Without published research on "this compound," it is not possible to generate the requested article without resorting to speculation, which would violate the core requirement for factual accuracy.
Information is available for related but structurally distinct furan-based compounds, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), which are used in bio-derived polymers. However, these findings cannot be attributed to the specific compound .
Therefore, the requested article cannot be generated at this time due to the absence of scientific data for “this compound.”
Molecular Recognition and Intermolecular Interaction Studies Theoretical and Mechanistic Focus
Computational Studies of Intermolecular Binding Interactions
Computational methods are instrumental in predicting and analyzing the interactions between a small molecule, such as 2-[Bis(5-methylfuran-2-yl)methyl]benzoic acid, and biological macromolecules. These theoretical studies offer a cost-effective and rapid means to estimate binding affinity and identify key interaction patterns, thereby guiding further experimental investigations.
Molecular Docking Simulations with Model Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (the small molecule) into the binding site of a biological receptor, typically a protein or enzyme.
While specific molecular docking studies for this compound are not extensively reported in publicly available literature, the principles of such simulations can be applied to understand its potential interactions. The flexible nature of the bis(5-methylfuran-2-yl)methyl group, coupled with the ionizable carboxylic acid moiety, suggests that the compound can adopt various conformations to fit within a binding pocket. The furan (B31954) rings can participate in hydrophobic and π-stacking interactions, while the benzoic acid can form hydrogen bonds and electrostatic interactions.
For illustrative purposes, a hypothetical docking scenario could involve a receptor with a well-defined binding site containing both hydrophobic and polar residues. The benzoic acid group would likely orient itself towards polar amino acids like arginine, lysine, or histidine, while the furan moieties could engage with hydrophobic residues such as leucine, isoleucine, or phenylalanine.
Analysis of Binding Modes, Interaction Energies, and Key Residues
The analysis of docking results provides insights into the specific interactions that stabilize the ligand-receptor complex. Key interactions that would be anticipated for this compound include:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with appropriate donor or acceptor groups on amino acid residues within the binding site.
π-π Stacking: The aromatic furan rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The binding energy, calculated from the docking simulation, provides a quantitative estimate of the binding affinity. A lower binding energy generally indicates a more stable complex. The identification of key residues that contribute significantly to the binding energy is crucial for understanding the specificity of the interaction and for designing analogues with improved affinity.
Scaffold Design and Bioisosteric Potential for Chemical Probes
The core structure of a molecule, often referred to as its scaffold, provides the three-dimensional framework upon which functional groups can be appended to modulate biological activity. The assessment of a scaffold's potential is a key aspect of modern drug discovery.
Assessment of the this compound as a Framework for Diverse Molecular Libraries
The this compound structure presents several features that make it an interesting scaffold for the generation of molecular libraries. The presence of two furan rings and a benzoic acid moiety offers multiple points for chemical modification. For instance, the methyl groups on the furan rings could be replaced with other alkyl or functional groups. The carboxylic acid provides a handle for amide bond formation, allowing for the attachment of a wide variety of amines and expanding the chemical space of the library. The furan rings themselves could potentially be substituted at other positions.
The non-planar, three-dimensional shape of the scaffold is also advantageous, as it can lead to more specific interactions with biological targets compared to flat, aromatic structures.
Exploration of Analogues for Modified Interaction Profiles
By systematically modifying the scaffold, it is possible to explore how changes in structure affect the interaction profile of the resulting analogues. For example, altering the nature and position of substituents on the furan rings could modulate the hydrophobic and steric interactions. Replacing one or both furan rings with other heterocycles could lead to different hydrogen bonding patterns and π-stacking capabilities.
Bioisosteric replacement is a common strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties. In the case of this compound, the carboxylic acid could be replaced with other acidic groups like a tetrazole or a hydroxamic acid to potentially improve metabolic stability or cell permeability while maintaining the key electrostatic interactions.
The exploration of such analogues, guided by computational predictions and followed by experimental validation, is a powerful approach to optimize the biological activity of this chemical scaffold.
Future Research Directions and Perspectives for 2 Bis 5 Methylfuran 2 Yl Methyl Benzoic Acid
Development of Novel and Sustainable Synthetic Routes
The industrial viability of any furan-based compound is heavily dependent on efficient and environmentally benign synthetic methods. Future research should prioritize moving away from traditional syntheses, which may rely on harsh conditions or petroleum-based starting materials, towards greener alternatives that utilize renewable feedstocks. nih.gov Furan (B31954) platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which are derived from the dehydration of C5 and C6 sugars from biomass, represent key starting points. mdpi.comresearchgate.net
Key research objectives in this area include:
Biocatalytic Conversions: Employing enzymatic or whole-cell biocatalysts to synthesize the target molecule or its precursors. Biocatalysis can offer high selectivity under mild conditions, reducing energy consumption and waste generation. frontiersin.org
Heterogeneous Catalysis: Developing stable and recyclable solid catalysts for the key reaction steps. Zeolites and functionalized mesoporous materials have shown promise in upgrading furan derivatives and could be adapted for the synthesis of this specific benzoic acid derivative. frontiersin.org
One-Pot Syntheses: Designing multi-component reactions where precursors, such as a benzoic acid derivative and 2-methylfuran (B129897), are combined in a single reaction vessel to form the final product, minimizing purification steps and solvent usage.
Interactive Table 1: Comparison of Potential Synthetic Routes
| Route | Precursors | Catalyst/Conditions | Advantages | Challenges |
| Traditional | Petroleum-derived aromatics | Strong acids (e.g., Friedel-Crafts) | Established methodology | Harsh conditions, low atom economy, non-renewable |
| Biocatalytic | 5-Methylfurfural, Benzoic acid derivative | Whole-cell biocatalysts, isolated enzymes | Mild conditions, high selectivity, renewable | Catalyst stability, low substrate concentration |
| Heterogeneous Catalysis | Biomass-derived 2-methylfuran | Solid acid catalysts (e.g., Zeolites) | Catalyst recyclability, continuous processing | Catalyst deactivation, moderate selectivity |
| One-Pot Synthesis | 2-methylfuran, 2-carboxybenzaldehyde | Tandem catalytic system | High efficiency, reduced waste | Complex reaction optimization, side reactions |
Exploration of Advanced Structural Characterization Techniques (e.g., Cryo-EM for aggregates)
A complete understanding of a molecule's properties requires detailed structural elucidation in both its isolated state and its aggregated or polymeric forms. While standard techniques like NMR and X-ray crystallography are foundational, they have limitations, particularly for non-crystalline materials or nanocrystalline samples. mdpi.commdpi.com
Future structural studies on 2-[Bis(5-methylfuran-2-yl)methyl]benzoic acid and its derivatives should incorporate advanced methods:
Microcrystal Electron Diffraction (MicroED): This cryogenic electron microscopy (cryo-EM) technique is exceptionally powerful for determining the atomic structure of small organic molecules from nanocrystals that are far too small for conventional X-ray diffraction. acs.orgthermofisher.com This could be pivotal for characterizing novel derivatives or polymorphs of the title compound.
Solid-State NMR (ssNMR): For amorphous or semi-crystalline polymers derived from this molecule, ssNMR can provide invaluable insights into chain packing, conformation, and dynamics that are not accessible through solution-state NMR.
Computational Modeling: In conjunction with experimental data, computational methods can predict and refine structures, helping to understand intermolecular interactions that govern the formation of aggregates and crystal packing.
Interactive Table 2: Structural Characterization Techniques
| Technique | Sample Type | Information Obtained | Advantages for Furan Derivatives |
| Single-Crystal X-ray | Single crystals (>5 µm) | Precise bond lengths, bond angles, packing | Gold standard for crystalline materials |
| NMR Spectroscopy | Solution or solid | Covalent structure, connectivity, conformation | Excellent for confirming synthesis and solution behavior |
| MicroED (Cryo-EM) | Nanocrystals (<200 nm) | Atomic-resolution 3D structure | Enables analysis of "powder" samples; fast data collection thermofisher.comcreative-biostructure.com |
| Solid-State NMR | Amorphous/crystalline solids | Local structure, molecular motion, polymorphism | Characterizes the bulk structure of polymeric materials |
Deeper Dive into Complex Reaction Mechanisms
The furan ring is known for its complex reactivity, including susceptibility to polymerization and ring-opening under acidic conditions. pharmaguideline.comresearchgate.net A thorough investigation into the reaction mechanisms of this compound is essential for controlling its transformations and designing predictable synthetic applications.
Areas for mechanistic investigation include:
Polymerization Pathways: The molecule could potentially act as a monomer. Understanding the mechanism of its polymerization—whether through the furan rings or the carboxylic acid group—is crucial for creating well-defined polymers.
Electrophilic Substitution: Investigating the regioselectivity of electrophilic substitution on the furan rings. The existing substituents will direct incoming electrophiles, and understanding these patterns allows for precise functionalization. ijabbr.com
Stability and Degradation: Quantifying the compound's stability under various pH, temperature, and solvent conditions. researchgate.net Identifying degradation pathways is critical for its application in materials where long-term stability is required. In-situ NMR analysis could be a powerful tool for tracking reaction intermediates and kinetics in real-time. mdpi.com
Expansion into Novel Material Applications and Smart Systems
The unique structure of this compound makes it an attractive building block for advanced functional materials. Furan-based polymers are increasingly recognized as renewable alternatives to petroleum-based plastics, with applications in self-healing materials, recyclable thermosets, and biomedical devices. researchgate.netresearchgate.netrsc.org
Potential applications to be explored include:
Renewable Polyesters and Polyamides: The carboxylic acid group can be readily polymerized with bio-based diols (like 2,5-bis(hydroxymethyl)furan) or diamines to create fully renewable polymers with potentially superior thermal and mechanical properties compared to their fossil-based counterparts like PET. rsc.orgnih.gov
Reversible Polymers: The furan moieties can participate in reversible Diels-Alder reactions with dienophiles like maleimides. This chemistry can be harnessed to create thermoreversible cross-linked networks, leading to the development of self-healing materials and recyclable thermosets. researchgate.net
Functional Coatings and Resins: The combination of aromatic and heterocyclic components may impart useful properties for coatings, such as hydrophobicity, UV resistance, and adhesion. researchgate.net
Interactive Table 3: Potential Material Applications
| Application Area | Relevant Molecular Features | Potential Advantage |
| Renewable Polymers | Carboxylic acid group, furan backbone | 100% bio-based alternative to PET/PBT nih.gov |
| Self-Healing Materials | Furan rings (for Diels-Alder reaction) | Reversible cross-linking, extended material lifetime researchgate.net |
| Drug Delivery Systems | Carboxylic acid for functionalization | Biocompatible and biodegradable polymer matrix |
| Organic Electronics | Conjugated furan system | Tunable electronic properties for sensors or semiconductors |
Computational Design of Functional Derivatives for Specific Molecular Interactions
Computational chemistry provides a powerful toolkit for accelerating the discovery of new molecules with tailored properties, reducing the need for extensive trial-and-error synthesis. acs.org By performing in silico modifications to the this compound scaffold, researchers can design derivatives with optimized functionality.
Future computational efforts should focus on:
Structure-Property Relationships: Using Density Functional Theory (DFT) and other methods to predict how changes in the molecular structure (e.g., adding electron-donating or -withdrawing groups) affect its electronic properties, reactivity, and interaction with other molecules. ajchem-b.com
Virtual Screening: Designing libraries of virtual derivatives and screening them for specific applications, such as binding affinity to a biological target or suitability as a monomer for a polymer with a desired glass transition temperature. mdpi.com
Reaction Modeling: Simulating reaction pathways to predict the most likely products and optimize reaction conditions for synthesizing new derivatives, saving time and resources in the lab.
Challenges and Opportunities in Furan-Based Chemical Research
While the potential of furan-based chemistry is immense, several challenges must be addressed for it to reach its full potential. The instability of some furanic compounds, particularly under the acidic conditions often used in catalysis, remains a significant hurdle. researchgate.net Furthermore, achieving cost-competitive and scalable production of furanic platform chemicals from biomass is essential for their widespread adoption. acs.org
However, the opportunities far outweigh the challenges. Furan-based molecules represent a direct pathway to converting renewable biomass into high-value chemicals and materials. frontiersin.org They offer a rich chemical playground for developing novel polymers that are not only sustainable but also possess unique functionalities, such as reversibility and enhanced thermal properties. rsc.orgrsc.org As research progresses, compounds like this compound will serve as key examples in the transition to a more sustainable chemical industry, providing building blocks for the next generation of smart materials and functional molecules.
Q & A
Q. What are the established synthetic routes for 2-[Bis(5-methylfuran-2-yl)methyl]benzoic acid, and what are their critical parameters?
A two-step synthesis pathway is commonly employed for structurally analogous 2-[bis(aryl)methyl]benzoic acids. The first step involves condensing a substituted benzaldehyde (e.g., 5-methylfuran-2-carboxaldehyde) with a secondary amine or aniline derivative in acidic medium (e.g., aqueous H₂SO₄ or HCl). The second step typically involves cyclization or acid-catalyzed rearrangement to form the benzoic acid core. Critical parameters include:
- Stoichiometric control : Equimolar ratios of reactants to minimize side products.
- Acid selection : Sulfuric acid or methanesulfonic acid improves protonation efficiency for electrophilic substitution .
- Purification : Fractional isolation via pH adjustment (e.g., isolating the product at pH 3.6–4.6) followed by recrystallization .
Q. How is the purity and structural integrity of the compound verified post-synthesis?
Analytical workflows combine chromatographic and spectroscopic techniques:
- Thin-layer chromatography (TLC) : Monitors reaction progress and identifies major impurities using silica gel plates and UV visualization .
- High-performance liquid chromatography (HPLC) : Quantifies purity (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., furan methyl groups at δ 2.3 ppm, benzoic acid carbonyl at δ 170 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₈O₅: 362.11) .
Advanced Research Questions
Q. What strategies resolve contradictions between theoretical and experimental yields in synthesis?
Yield discrepancies often arise from competing side reactions (e.g., over-alkylation or furan ring decomposition). Mitigation strategies include:
- Optimizing reaction time : Shortening condensation steps to prevent byproduct formation.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in aryl coupling .
- pH-controlled isolation : Selective precipitation at pH 3.6–4.6 isolates the target compound while excluding acidic byproducts .
Q. How can computational methods predict the reactivity of the bis(5-methylfuran-2-yl)methyl group?
Density functional theory (DFT) calculations assess electronic effects:
- Frontier molecular orbitals (FMOs) : Predict nucleophilic/electrophilic sites on the benzoic acid core.
- Solvent modeling : Polarizable continuum models (PCM) evaluate solvation effects on reaction pathways .
- Transition-state analysis : Identifies steric hindrance from the bulky bis-furan groups, explaining slower esterification kinetics compared to simpler analogs .
Q. What challenges arise in characterizing substituent electronic effects via spectroscopy?
The electron-donating 5-methylfuran groups complicate interpretation:
- NMR shifts : Overlapping signals from furan protons (δ 6.0–7.5 ppm) obscure benzoic acid aromatic peaks. Deuterated DMSO or COSY/HSQC experiments resolve overlaps .
- IR spectroscopy : The strong carbonyl stretch (≈1680 cm⁻¹) masks weaker furan C-O vibrations. Attenuated total reflectance (ATR) IR with baseline correction improves resolution .
Methodological Notes
- Data contradiction : reports urea as a stabilizing agent in acidic media, whereas other protocols omit it. Comparative studies suggest urea reduces side reactions in moisture-sensitive conditions but may lower yields in anhydrous systems .
- Advanced characterization : X-ray crystallography (e.g., for analogs like 2-(5-cyclohexylbenzofuran-2-yl)acetic acid) provides definitive structural validation but requires high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
